molecular formula C7H3F3IN3 B13516426 1-Azido-2-iodo-4-(trifluoromethyl)benzene

1-Azido-2-iodo-4-(trifluoromethyl)benzene

Katalognummer: B13516426
Molekulargewicht: 313.02 g/mol
InChI-Schlüssel: BUXHSSIAIICYCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-2-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3IN3 and a molecular weight of 313.02 g/mol.

Vorbereitungsmethoden

The synthesis of 1-azido-2-iodo-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-iodo-2-nitrobenzotrifluoride.

    Azidation: The nitro group is reduced to an amine, which is then converted to an azide using sodium azide under appropriate reaction conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Analyse Chemischer Reaktionen

1-Azido-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Azido-2-iodo-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-azido-2-iodo-4-(trifluoromethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The azide group is particularly reactive and can undergo click chemistry reactions, forming stable triazole linkages.

Vergleich Mit ähnlichen Verbindungen

1-Azido-2-iodo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Azido-4-(trifluoromethyl)benzene: Lacks the iodine atom, making it less versatile in substitution reactions.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a fluorine atom instead of an azide group, leading to different reactivity and applications.

    1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of an azide group and an iodine atom, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C7H3F3IN3

Molekulargewicht

313.02 g/mol

IUPAC-Name

1-azido-2-iodo-4-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-2-6(13-14-12)5(11)3-4/h1-3H

InChI-Schlüssel

BUXHSSIAIICYCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)I)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.